molecular formula C16H14ClNO2 B14013529 2-chloro-N-(9H-xanthen-9-yl)propanamide CAS No. 7595-57-5

2-chloro-N-(9H-xanthen-9-yl)propanamide

Cat. No.: B14013529
CAS No.: 7595-57-5
M. Wt: 287.74 g/mol
InChI Key: YSHUVGMUSZODDD-UHFFFAOYSA-N
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Description

2-Chloro-N-(9H-xanthen-9-yl)propanamide (CAS: 7595-57-5) is a chloroacetamide derivative featuring a xanthene (dibenzo-γ-pyrone) scaffold linked to a propanamide group. The compound’s molecular formula is C₁₆H₁₂ClNO₂, with a molecular weight of 285.73 g/mol . Its structure includes a planar xanthene core, which confers aromatic stability, and a reactive 2-chloropropanamide side chain. This compound is primarily utilized in synthetic organic chemistry as an intermediate for designing bioactive molecules, such as α-thio-β-chloroacrylamides .

Properties

CAS No.

7595-57-5

Molecular Formula

C16H14ClNO2

Molecular Weight

287.74 g/mol

IUPAC Name

2-chloro-N-(9H-xanthen-9-yl)propanamide

InChI

InChI=1S/C16H14ClNO2/c1-10(17)16(19)18-15-11-6-2-4-8-13(11)20-14-9-5-3-7-12(14)15/h2-10,15H,1H3,(H,18,19)

InChI Key

YSHUVGMUSZODDD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(9H-xanthen-9-yl)propanamide typically involves the reaction of 9H-xanthen-9-ylamine with 2-chloropropanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Xanthene Scaffolds

N-(9H-Xanthen-9-yl)acetamide (CAS: 6333-85-3)
  • Molecular Formula: C₁₅H₁₃NO₂
  • Key Differences : Replaces the 2-chloropropanamide group with an acetamide moiety.
  • Properties : Reduced steric hindrance and lower molecular weight (239.27 g/mol) compared to the target compound. Used in early-stage drug discovery due to its simpler structure .
2-(9-Oxoxanthen-2-yl)propionic Acid (CAS: 30087-33-3)
  • Molecular Formula : C₁₆H₁₂O₄
  • Key Differences : Substitutes the propanamide group with a propionic acid chain.
  • Properties : Increased polarity due to the carboxylic acid group, enhancing solubility in aqueous media. Classified as a skin/eye irritant (GHS Category 2) .

Chloroacetamide Derivatives with Heterocyclic Cores

2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)propanamide (CAS: 928712-82-7)
  • Molecular Formula : C₇H₉ClN₂OS
  • Key Differences : Replaces the xanthene core with a 4-methylthiazole ring.
3-Chloro-N-(9-ethyl-9H-carbazol-3-yl)propanamide (CAS: 893725-95-6)
  • Molecular Formula : C₁₇H₁₇ClN₂O
  • Key Differences : Substitutes xanthene with a carbazole scaffold and introduces an ethyl group.
  • Properties : Carbazole’s extended π-system enhances fluorescence properties, making this compound relevant in optoelectronic applications .

Thiazine and Thioxanthene Analogues

N-(6-Methyl-4-phenyl-6H-1,3-thiazin-2-yl)propanamide (Compound 9g)
  • Molecular Formula : C₁₄H₁₇N₂OS
  • Key Differences : Features a 1,3-thiazine ring instead of xanthene.
  • Properties : Exhibits a distinct IR carbonyl stretch at 1731 cm⁻¹ and a molecular ion peak at m/z 261.1062 (HRMS). Demonstrated moderate anti-inflammatory activity in preliminary studies .
3-(2-Chloro-9H-thioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine Hydrochloride
  • Molecular Formula : C₁₈H₁₇Cl₂NS
  • Key Differences: Contains a thioxanthene core and a dimethylaminopropylidene side chain.
  • Properties : Used as the antipsychotic drug chlorprothixene hydrochloride, highlighting the pharmacological versatility of thioxanthene derivatives .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Functional Groups Notable Properties/Applications
2-Chloro-N-(9H-xanthen-9-yl)propanamide C₁₆H₁₂ClNO₂ 285.73 Xanthene 2-Chloropropanamide Synthetic intermediate for bioactive molecules
N-(9H-Xanthen-9-yl)acetamide C₁₅H₁₃NO₂ 239.27 Xanthene Acetamide Drug discovery scaffold
2-Chloro-N-(4-methylthiazol-2-yl)propanamide C₇H₉ClN₂OS 204.68 Thiazole 2-Chloropropanamide Enhanced membrane permeability
3-Chloro-N-(9-ethylcarbazol-3-yl)propanamide C₁₇H₁₇ClN₂O 300.80 Carbazole 3-Chloropropanamide Fluorescence applications
N-(6-Methyl-4-phenylthiazin-2-yl)propanamide C₁₄H₁₇N₂OS 261.34 1,3-Thiazine Propanamide Anti-inflammatory potential

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